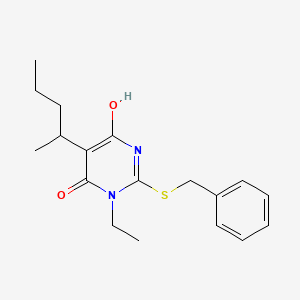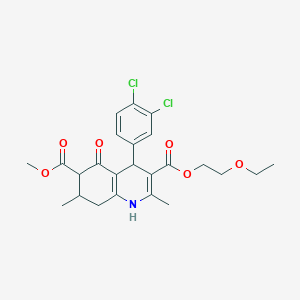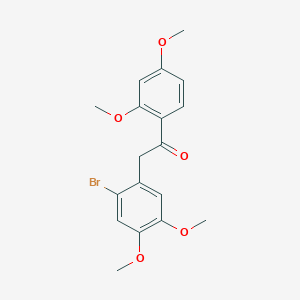![molecular formula C16H19N3O4S B5962820 N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5962820.png)
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a benzenesulfonamide moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves the reaction of 4-nitroaniline with N-ethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide: Unique due to its specific combination of functional groups.
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Similar in having a nitrophenyl group but differs in the presence of a pyridinyl and carbonate moiety.
(4-nitrophenyl)sulfonyltryptophan: Similar in having a nitrophenyl and sulfonyl group but differs in the presence of a tryptophan moiety.
Uniqueness
This compound is unique due to its specific combination of an ethyl group, nitrophenyl group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-ethyl-N-[2-(4-nitroanilino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-18(24(22,23)16-6-4-3-5-7-16)13-12-17-14-8-10-15(11-9-14)19(20)21/h3-11,17H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABRQLKAICMGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5962742.png)
![N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide](/img/structure/B5962743.png)
![5-(2-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5962754.png)

![ETHYL (5Z)-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5962765.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5962772.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5962788.png)
![1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE](/img/structure/B5962794.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5962799.png)

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)

